molecular formula C15H21NO5 B4118333 N-(3,4-dimethoxybenzoyl)leucine

N-(3,4-dimethoxybenzoyl)leucine

Cat. No.: B4118333
M. Wt: 295.33 g/mol
InChI Key: KXKDPZJOWUXOQL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzoyl)leucine is a synthetic leucine derivative designed for research applications in chemical biology and signal transduction. Its molecular structure, incorporating a dimethoxybenzoyl group, is engineered to modulate the function of leucine-sensitive pathways. Leucine is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and autophagy . The leucyl-tRNA synthetase (LRS) acts as a critical leucine sensor for mTORC1 activation, and chemical intervention in its interaction with downstream effectors like RagD GTPase presents a promising strategy for controlling this pathway . Research on analogous compounds has demonstrated that targeted inhibitors of LRS can suppress mTORC1 activity and show efficacy against rapamycin-resistant cancer cells, suggesting potential applications in oncology research . Furthermore, modified leucine compounds, such as acetyl-leucine, have been investigated for their ability to cross cellular membranes via specific transporters like MCT1 and subsequently influence neuronal pH balance and induce autophagy, indicating broader utility in neurobiological research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore the potential of this compound in modulating amino acid-sensing pathways and its specific mechanisms of action.

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9(2)7-11(15(18)19)16-14(17)10-5-6-12(20-3)13(8-10)21-4/h5-6,8-9,11H,7H2,1-4H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDPZJOWUXOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-(3,4-dimethoxybenzoyl)leucine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with leucine derivatives. Key steps include:

  • Acylation : Reacting 3,4-dimethoxybenzoyl chloride (synthesized via thionyl chloride treatment of 3,4-dimethoxybenzoic acid ) with leucine in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Purification : Use column chromatography with a gradient of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
  • Critical Factors : Excess thionyl chloride (≥10 equiv.) ensures complete conversion to the acyl chloride, while temperature control (<40°C) prevents racemization of leucine .

Q. How can researchers confirm the structural integrity of This compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for aromatic protons of the dimethoxybenzoyl group (δ 6.8–7.5 ppm, doublets) and leucine’s α-proton (δ 3.5–4.5 ppm, multiplet). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .
  • ¹³C NMR : Confirm the carbonyl resonance (δ ~168 ppm) and methoxy carbons (δ ~56 ppm) .
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 324.1684 (C₁₇H₂₄N₂O₅) with isotopic patterns matching chlorine-free synthesis .

Q. What analytical methods are suitable for quantifying This compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile/0.1% trifluoroacetic acid) and detection at λ = 280 nm (aromatic absorption).
  • Fluorescence Detection : If derivatized with a fluorophore (e.g., dansyl chloride), monitor excitation/emission at 340/525 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for This compound derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Solubility Issues : Use DMSO-d₆ solubility assays to confirm compound stability in biological buffers .
  • Stereochemical Purity : Perform chiral HPLC to rule out racemization during synthesis, which can alter binding affinity .
  • Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls like kinase inhibitors .

Q. What strategies optimize the regioselective functionalization of the dimethoxybenzoyl group in This compound?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-methoxy group, enabling halogenation or alkylation at the ortho position .
  • Protection/Deprotection : Temporarily protect the leucine amine with Boc groups to avoid side reactions during benzoyl modification .

Q. How can computational modeling guide the design of This compound analogs with enhanced target binding?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with methoxy oxygens and hydrophobic contacts with leucine’s isobutyl group .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxybenzoyl)leucine
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